n-(Pyrimidin-5-ylmethyl)aniline
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Overview
Description
n-(Pyrimidin-5-ylmethyl)aniline: is an organic compound that features a pyrimidine ring attached to an aniline moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(Pyrimidin-5-ylmethyl)aniline typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method involves the reaction of 2,4,5-trichloropyrimidine with aniline derivatives in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures . Another method includes the use of 2-aminopyridine and an appropriate aldehyde under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the product. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: n-(Pyrimidin-5-ylmethyl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Functionalized pyrimidine derivatives.
Scientific Research Applications
Chemistry: n-(Pyrimidin-5-ylmethyl)aniline is used as a building block in the synthesis of more complex organic molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Pyrimidine derivatives are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical modifications makes it a versatile intermediate in material science .
Mechanism of Action
The mechanism of action of n-(Pyrimidin-5-ylmethyl)aniline in biological systems involves its interaction with specific molecular targets. For instance, pyrimidine-based compounds can inhibit enzymes such as cyclooxygenase (COX) and other inflammatory mediators, leading to anti-inflammatory effects . The compound may also interact with DNA and RNA, affecting cellular processes and exhibiting anticancer activity .
Comparison with Similar Compounds
- 2-Methyl-N-(pyrimidin-5-ylmethyl)aniline
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 2-Aminopyrimidine derivatives
Comparison: n-(Pyrimidin-5-ylmethyl)aniline is unique due to its specific structure, which combines the properties of both pyrimidine and aniline. This combination allows for a wide range of chemical reactivity and biological activity. Compared to similar compounds, this compound may offer distinct advantages in terms of its synthetic accessibility and versatility in chemical modifications .
Properties
IUPAC Name |
N-(pyrimidin-5-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-4-11(5-3-1)14-8-10-6-12-9-13-7-10/h1-7,9,14H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWLPYLCFBLQPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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